Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate
Description
Properties
Molecular Formula |
C10H7ClF4O2 |
|---|---|
Molecular Weight |
270.61 g/mol |
IUPAC Name |
ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7ClF4O2/c1-2-17-9(16)7-6(11)4-3-5(8(7)12)10(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
CJRVWRFKTLCVOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Substituted Benzoic Acid
The final step typically involves esterification of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid with ethanol. This is commonly performed under acidic catalysis (e.g., sulfuric acid) and reflux conditions to drive the reaction to completion, yielding the ethyl ester with high purity. Industrial scale processes optimize reaction time, temperature, and catalyst concentration to maximize yield and minimize side reactions.
Introduction of the Trifluoromethyl Group
Trifluoromethylation of aromatic rings can be achieved via nucleophilic or radical methods. One approach involves the use of trifluoroiodoethane as a trifluoromethyl source in the presence of sodium hydroxymethanesulphinate and sodium carbonate in DMF solvent. The reaction proceeds at room temperature with stirring for several hours, followed by workup and purification by column chromatography. This method allows selective trifluoromethylation of methyl 2-(chloromethyl)benzoate derivatives, which can be adapted for the target compound.
Halogenation and Substitution Reactions
Selective halogenation to install chloro and fluoro substituents is achieved through controlled electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substrate and desired substitution pattern. For example, fluorination can be introduced via nucleophilic substitution using potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Organic Chemistry
Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:
- Substitution Reactions : Chlorine and fluorine atoms can be substituted by other nucleophiles.
- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.
- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest potential therapeutic uses in treating inflammatory diseases.
Pharmaceutical Development
The unique chemical structure of this compound makes it a candidate for drug development:
- Enhanced Pharmacokinetics : The trifluoromethyl group increases lipophilicity, aiding in membrane penetration and interaction with biological targets.
- Drug Design : It is explored for designing molecules with improved efficacy and selectivity for specific biological targets.
Industrial Applications
In industry, this compound is utilized in the production of:
- Agrochemicals : It serves as a precursor for developing herbicides and pesticides.
- Specialty Chemicals : Its unique properties make it suitable for creating specialized chemical products used in various applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with MIC values below 12.5 μM. |
| Study B | Anti-inflammatory Properties | Showed reduced inflammation markers in vitro, indicating potential therapeutic use. |
| Study C | Drug Development | Highlighted the compound's ability to enhance drug efficacy through improved bioavailability. |
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The compound’s key structural analogs differ primarily in substituents at the 6-position or adjacent positions. These variations influence molecular weight, polarity, and reactivity.
Table 1: Comparison of Key Structural Analogs
*Target compound; †Estimated based on substituent contributions.
Key Observations:
Substituent Effects on Molecular Weight :
- The bromo analog (281.505 g/mol) has a higher molecular weight than the target compound due to bromine’s atomic mass (79.9 vs. chlorine: 35.45). The ethoxy-substituted analog (280.22 g/mol) has a comparable weight, reflecting oxygen’s lower mass but increased steric bulk .
- Ethyl 2-(trifluoromethyl)benzoate (218.17 g/mol) is lighter, lacking multiple halogen substituents .
Polarity and Reactivity :
- Chlorine and bromine are electron-withdrawing, enhancing electrophilic aromatic substitution resistance. Ethoxy groups (electron-donating) may increase reactivity at the 6-position .
- Trifluoromethyl groups at the 3-position improve thermal stability and lipophilicity, critical for pesticidal activity .
Functional Analogues: Esters with Related Backbones
Compounds with similar ester backbones but varying substituent patterns are used in drug discovery and agrochemical synthesis.
Table 2: Functional Analogues and Similarity Scores
Key Observations:
- Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: The ketone group introduces hydrogen-bonding capacity, which may affect bioavailability .
Biological Activity
Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique combination of halogen substituents, which enhance its lipophilicity and potential biological activity. The trifluoromethyl group is known to increase the compound's binding affinity to biological targets by stabilizing transition states and altering electronic properties, thereby facilitating interactions with enzymes and receptors.
The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Compounds with trifluoromethyl groups have been shown to enhance biological activity due to their ability to modulate enzyme interactions. This suggests a potential application in developing antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that related compounds can inhibit inflammatory pathways, suggesting that this compound may have similar effects.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antiproliferative Activity : A study evaluated various derivatives of similar compounds against human cancer cell lines, noting significant antiproliferative effects. The structure-activity relationship (SAR) indicated that modifications in the halogen substituents influenced the potency against cancer cells .
- Enzyme Interaction Studies : Research has focused on how the compound interacts with key enzymes involved in metabolic pathways. These studies highlight the importance of the trifluoromethyl group in enhancing binding interactions, potentially leading to improved therapeutic outcomes .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-fluoro-6-(trifluoromethyl)benzoate | Similar trifluoromethyl group | Antimicrobial activity noted |
| Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | Different halogen positioning | Enhanced binding affinity |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | Lacks ester functionality | Potentially lower bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
